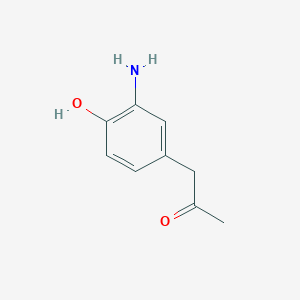

1-(3-Amino-4-hydroxyphenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(3-amino-4-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H11NO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4,10H2,1H3 |

InChI Key |

BLJYRNFYGOPFQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-amino-4-hydroxyphenylacetone

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the thermodynamic stability of 3-amino-4-hydroxyphenylacetone, a molecule of interest in drug development. By integrating established principles of physical chemistry, regulatory expectations, and advanced analytical techniques, this document serves as a robust resource for researchers, scientists, and drug development professionals. We will explore both experimental and computational approaches, detailing the causality behind experimental design and providing self-validating protocols. This guide is structured to offer not just a set of procedures, but a foundational understanding of how to characterize and mitigate potential stability liabilities of aminophenol-containing compounds.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with chemical stability being a primary hurdle. An unstable API can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[1] For molecules like 3-amino-4-hydroxyphenylacetone, which contains both a phenolic hydroxyl group and an aromatic amine, the propensity for oxidative and pH-mediated degradation is particularly pronounced. Aminophenols are known to be susceptible to oxidation, often resulting in colored polymeric impurities.[2] Therefore, a thorough understanding of the intrinsic stability of this molecule is not merely a regulatory requirement but a cornerstone of rational drug design and formulation development.

This guide will systematically dissect the process of evaluating the thermodynamic stability of 3-amino-4-hydroxyphenylacetone. We will begin by postulating its synthesis and characterizing its fundamental physicochemical properties. Subsequently, we will delve into a multi-faceted experimental approach encompassing forced degradation studies, solid-state thermal analysis, and the development of a stability-indicating analytical method. Finally, we will touch upon the role of computational chemistry in predicting degradation pathways, offering a holistic and modern approach to stability assessment.

Physicochemical Characterization of 3-amino-4-hydroxyphenylacetone

A prerequisite to any stability study is a thorough understanding of the molecule's fundamental properties.

Table 1: Physicochemical Properties of 3-amino-4-hydroxyphenylacetone

| Property | Value | Source |

| IUPAC Name | 1-(3-amino-4-hydroxyphenyl)ethanone | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Melting Point | 98°C | [4] |

| Appearance | (Hypothetical) Off-white to light brown crystalline solid | General knowledge of aminophenols |

| pKa | (Predicted) ~5 (amine), ~10 (phenol) | General chemical knowledge |

| LogP | (Predicted) 0.9 | [3] |

Note: Some properties are predicted based on the chemical structure and data for analogous compounds.

A plausible synthetic route for 3-amino-4-hydroxyphenylacetone could involve the nitration of 4-hydroxyphenylacetone, followed by the selective reduction of the nitro group to an amine. This is analogous to the industrial synthesis of p-aminophenol from p-nitrophenol.[5][6][7]

Experimental Workflow for Thermodynamic Stability Assessment

A robust stability assessment program is multi-pronged, investigating the molecule's behavior under a variety of stress conditions. The overall workflow is designed to identify potential degradation pathways, determine the rate of degradation, and develop an analytical method capable of monitoring these changes over time.

Caption: High-level workflow for thermodynamic stability assessment.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation of a drug substance to identify likely degradation products and pathways.[1][8] These studies are crucial for developing and validating a stability-indicating analytical method.[9][10][11] The typical extent of degradation targeted is 5-20%, as excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.[1]

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of 3-amino-4-hydroxyphenylacetone in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation (Solution):

-

Heat the stock solution at 70°C for 48 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid 3-amino-4-hydroxyphenylacetone in a stability chamber at 80°C for 7 days.

-

At specified time points, withdraw a sample, dissolve in the solvent, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

-

-

Analysis: Analyze all samples using a developed stability-indicating HPLC method (see Section 3.2).

Development of a Stability-Indicating Assay Method (SIAM)

A SIAM is a validated analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[11][13] High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the most common technique for this purpose.[14]

The development of a SIAM for 3-amino-4-hydroxyphenylacetone would involve screening different columns, mobile phase compositions, pH, and gradient conditions to achieve adequate separation of the parent compound from all potential degradation products generated during the forced degradation studies.

Table 2: Hypothetical HPLC Method Parameters for 3-amino-4-hydroxyphenylacetone

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 280 nm; MS for peak identification |

| Injection Volume | 10 µL |

Potential Degradation Pathways

Based on the functional groups in 3-amino-4-hydroxyphenylacetone, several degradation pathways can be postulated. The aminophenol moiety is susceptible to oxidation to form quinone-imine species, which can further polymerize. The ketone group could potentially undergo reactions, and hydrolysis of the aromatic ring is possible under harsh conditions.

Caption: Postulated degradation pathways for 3-amino-4-hydroxyphenylacetone.

Solid-State Stability Assessment

The stability of an API in its solid form is crucial for its handling, storage, and formulation into a final dosage form. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into the solid-state properties and stability of the compound.[15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine melting point, purity, and polymorphism, all of which can impact stability.[18][19]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-amino-4-hydroxyphenylacetone into an aluminum pan and hermetically seal it.

-

Analysis:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from 25°C to 300°C at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

-

Data Interpretation:

-

The endothermic peak corresponds to the melting point of the compound.

-

The presence of multiple peaks could indicate polymorphism or impurities.

-

An exothermic event following the melt may indicate decomposition.[20]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[12][21] It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles such as water or residual solvents.[9][14]

-

Instrument Calibration: Calibrate the TGA instrument's balance using standard weights.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-amino-4-hydroxyphenylacetone into a ceramic or platinum TGA pan.

-

Analysis:

-

Place the sample pan in the TGA furnace.

-

Heat the sample from 25°C to 500°C at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

-

Data Interpretation:

-

The TGA curve will show a significant drop in mass at the decomposition temperature.

-

Mass loss at lower temperatures (e.g., below 100°C) may indicate the presence of water or volatile solvents.

-

Table 3: Hypothetical Thermal Analysis Data for 3-amino-4-hydroxyphenylacetone

| Technique | Parameter | Hypothetical Result | Interpretation |

| DSC | Onset of Melting | 97.5°C | Correlates with the melting point. |

| Peak Melting Temperature | 98.2°C | Indicates the temperature of maximum melting rate. | |

| Onset of Decomposition | >200°C | Suggests good thermal stability post-melting. | |

| TGA | Onset of Decomposition | ~210°C | The temperature at which significant mass loss begins. |

| Mass Loss at 500°C | >95% | Indicates nearly complete decomposition. |

Computational Approaches to Stability Prediction

In recent years, in silico methods have emerged as powerful tools to complement experimental stability studies.[22] Computational chemistry can be used to predict the most likely sites of degradation in a molecule and to elucidate the mechanisms of degradation reactions.[2][23] Techniques such as Density Functional Theory (DFT) can be used to calculate the activation energies for various potential degradation reactions, providing a theoretical basis for understanding the observed stability profile.[2] While a full computational study is beyond the scope of this guide, it is important to recognize the value of these predictive tools in modern drug development for identifying potential liabilities early in the discovery process.[22][24]

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to evaluating the thermodynamic stability of 3-amino-4-hydroxyphenylacetone. By systematically applying forced degradation studies, developing a stability-indicating analytical method, and characterizing the solid-state properties through thermal analysis, a robust stability profile can be established. The integration of these experimental techniques, guided by the principles of ICH, ensures a thorough understanding of the molecule's intrinsic stability and potential degradation pathways.

The aminophenol moiety in 3-amino-4-hydroxyphenylacetone presents a clear stability challenge, primarily related to its susceptibility to oxidation. Future work should focus on elucidating the precise structures of the major degradation products and understanding the kinetics of their formation. This knowledge is paramount for the development of stable formulations, which may require the inclusion of antioxidants or the control of storage conditions (e.g., protection from light and oxygen). Ultimately, a proactive and in-depth assessment of thermodynamic stability is not just a regulatory necessity but a scientific imperative for delivering safe and effective medicines.

References

-

ACS Publications. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

Schrödinger. (2024, April 10). Automated Digital Prediction of Chemical Degradation Products. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Amino-4'-hydroxyacetophenone. Retrieved from [Link]

-

Royed Training. (2024, February 21). What is a Stability-indicating assay method?. Retrieved from [Link]

-

PureSynth. (n.d.). 3-Amino-4-Hydroxyacetophenone 96.0%(GC). Retrieved from [Link]

-

Semantic Scholar. (n.d.). In silico prediction of pharmaceutical degradation pathways: a benchmarking study. Retrieved from [Link]

-

Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]

-

PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

ACS Publications. (n.d.). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Sonawane, S., Jadhav, S., Rahade, P., Chhajed, S., & Kshirsagar, S. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 82(3), 557–570. [Link]

- Google Patents. (n.d.). CN104326925A - Process for synthesizing p-aminophenol through nitrobenzene hydrogenation.

-

Royed Training. (2024, February 21). What is a Stability-indicating assay method?. Retrieved from [Link]

-

Reddit. (2025, November 4). 4-Aminophenol stability. r/chemhelp. Retrieved from [Link]

-

Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861. [Link]

-

apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

-

ACS Publications. (n.d.). One-Pot, Three-Step Synthesis of o-Aminophenol Derivatives from Nitro Arenes. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

SSRN. (n.d.). Eco-friendly one step conversion of p-Nitrophenol into p-Aminophenol using Calix[1]arene derivative based functional. Retrieved from [Link]

- Zhang, T., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2025). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Microbiome, 13(1), 1-15.

-

Ceramxpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation. Retrieved from [Link]

-

KINTEK. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC of Low Molecular Mass Organic Materials and Pharmaceuticals. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. apicule.com [apicule.com]

- 9. onyxipca.com [onyxipca.com]

- 10. ijtrd.com [ijtrd.com]

- 11. royed.in [royed.in]

- 12. ICH Official web site : ICH [ich.org]

- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ceramxpert.com [ceramxpert.com]

- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 17. researchgate.net [researchgate.net]

- 18. eagleanalytical.com [eagleanalytical.com]

- 19. researchgate.net [researchgate.net]

- 20. perkinelmer.com.ar [perkinelmer.com.ar]

- 21. database.ich.org [database.ich.org]

- 22. schrodinger.com [schrodinger.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the pKa Values and Ionization of 3-amino-4-hydroxyphenylacetone

Introduction

The ionization state of a molecule, governed by its acid dissociation constants (pKa values), is a cornerstone of its physicochemical profile. For professionals in drug development and the broader chemical sciences, a thorough understanding of a compound's pKa is not merely academic; it is fundamental to predicting its solubility, membrane permeability, receptor-binding interactions, and overall pharmacokinetic behavior. 3-amino-4-hydroxyphenylacetone, a molecule possessing both an acidic phenolic hydroxyl group and a basic aromatic amino group, presents a compelling case study in polyprotic ionization.

Direct experimental pKa values for 3-amino-4-hydroxyphenylacetone are not extensively documented in publicly available literature. Therefore, this guide adopts a first-principles approach. We will dissect the molecule's structure to predict its ionization behavior based on the known properties of analogous compounds. Furthermore, we will provide a robust, field-proven experimental protocol for the empirical determination of its pKa values, ensuring that theoretical postulation is grounded in a clear methodology for practical verification. This document is structured to provide not just data, but a causal understanding of the molecular properties that dictate the ionization of 3-amino-4-hydroxyphenylacetone.

Molecular Structure and Electronic Effects

To comprehend the ionization of 3-amino-4-hydroxyphenylacetone, we must first analyze its constituent functional groups and their electronic interplay. The molecule features a benzene ring substituted with three key groups: a hydroxyl group, an amino group, and an acetyl group.

-

Ionizable Centers: The two primary sites of proton exchange are the phenolic hydroxyl group (-OH) and the aromatic amino group (-NH2). The hydroxyl group will act as a weak acid, donating a proton, while the amino group will act as a weak base, accepting a proton to form an anilinium cation (-NH3+).

-

Substituent Effects:

-

Acetyl Group (-COCH3): Located meta to the amino group and para to the hydroxyl group, the acetyl group is strongly electron-withdrawing due to both induction (-I) and resonance (-M effect). This effect significantly influences the electron density of the aromatic ring and the acidity/basicity of the other functional groups.

-

Hydroxyl Group (-OH): This group is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M effect) due to its lone pairs of electrons.

-

Amino Group (-NH2): Similar to the hydroxyl group, the amino group is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M effect).

-

These competing electronic effects are critical for predicting the specific pKa values.

Estimation of pKa Values

By comparing 3-amino-4-hydroxyphenylacetone to simpler, well-characterized molecules, we can formulate reliable estimates for its two pKa values.

pKa1: The Anilinium Ion Equilibrium

The first ionization event (at lower pH) involves the deprotonation of the protonated amino group (the anilinium ion).

C₈H₁₀NO₂⁺ ⇌ C₈H₉NO₂ + H⁺

The pKa of the parent anilinium ion (C₆H₅NH₃⁺) is approximately 4.6.[1][2] We must consider how the hydroxyl and acetyl groups modify this baseline value.

-

Effect of the para-Hydroxyl Group: An -OH group para to an anilinium cation has a minimal electronic effect, slightly destabilizing the positive charge.

-

Effect of the meta-Acetyl Group: An electron-withdrawing acetyl group in the meta position stabilizes the lone pair of the conjugate base (the neutral amine) through its inductive effect, making the conjugate acid (the anilinium ion) more acidic. This leads to a lower pKa .

Considering these influences, the pKa of the anilinium group on 3-amino-4-hydroxyphenylacetone is predicted to be slightly lower than that of the unsubstituted anilinium ion.

pKa2: The Phenolic Proton Equilibrium

The second ionization event (at higher pH) involves the deprotonation of the phenolic hydroxyl group.

C₈H₉NO₂ ⇌ C₈H₈NO₂⁻ + H⁺

The pKa of phenol itself is approximately 10.0.[3] The substituents on our molecule will alter this value.

-

Effect of the ortho-Amino Group: An electron-donating amino group will destabilize the resulting phenoxide anion, making the phenol less acidic and thus increasing the pKa . For instance, the pKa of 4-aminophenol's hydroxyl group is 10.3, higher than that of phenol, demonstrating this destabilizing effect.[4]

-

Effect of the meta-Acetyl Group: A strongly electron-withdrawing acetyl group will significantly stabilize the negative charge of the phenoxide anion through its inductive effect. This stabilization makes the proton easier to remove, resulting in a more acidic phenol and a lower pKa .

The strong electron-withdrawing nature of the meta-acetyl group is expected to have a more pronounced effect than the electron-donating ortho-amino group. Therefore, the pKa of the phenolic group is predicted to be noticeably lower than that of phenol or 4-aminophenol.

Summary of Estimated pKa Values

| Ionizable Group | Equilibrium | Baseline pKa (Reference Compound) | Predicted pKa of 3-amino-4-hydroxyphenylacetone | Rationale for Shift |

| Anilinium Cation | -NH₃⁺ ⇌ -NH₂ + H⁺ | ~4.6 (Anilinium)[1][2] | ~3.5 - 4.0 | The strong -I effect of the meta-acetyl group increases acidity. |

| Phenolic Hydroxyl | -OH ⇌ -O⁻ + H⁺ | ~10.0 (Phenol)[3] | ~8.5 - 9.0 | The powerful -I effect of the meta-acetyl group outweighs the +M effect of the ortho-amino group, increasing acidity. |

Ionization Profile and Species Distribution

Based on our estimated pKa values (pKa1 ≈ 3.8, pKa2 ≈ 8.8), we can predict the predominant ionic species of 3-amino-4-hydroxyphenylacetone across a physiological and experimental pH range.

-

pH < 3.8 (e.g., pH 2): The molecule will be predominantly in its cationic form , with the amino group protonated (-NH₃⁺) and the hydroxyl group neutral (-OH).

-

3.8 < pH < 8.8 (e.g., pH 7.4): The molecule will exist primarily as a neutral species . The amino group will be deprotonated (-NH₂), and the hydroxyl group will remain protonated (-OH). A zwitterionic form (where the phenol is deprotonated and the amine is protonated) is highly unlikely to be the major species, as the pKa values are well-separated.[5]

-

pH > 8.8 (e.g., pH 11): The molecule will be predominantly in its anionic form , with the amino group neutral (-NH₂) and the hydroxyl group deprotonated to form a phenoxide (-O⁻).

This pH-dependent charge state is critical for predicting properties like solubility, which will be lowest near the isoelectric point and higher at pH values where the cationic or anionic forms dominate.

Caption: Ionization equilibria of 3-amino-4-hydroxyphenylacetone.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

The theoretical estimations above require experimental validation. UV-Vis spectrophotometry is a highly reliable method for determining the pKa of compounds whose chromophores are sensitive to changes in protonation state, which is the case for substituted phenols.

Principle

The electronic structure of the aromatic ring in 3-amino-4-hydroxyphenylacetone changes upon deprotonation of the phenolic hydroxyl group. This change in conjugation results in a shift in the wavelength of maximum absorbance (λmax). By measuring the absorbance at a fixed wavelength across a range of pH values, one can monitor the ratio of the protonated (acid) to deprotonated (base) species and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Step-by-Step Methodology

-

Preparation of a Universal Buffer:

-

Rationale: A single universal buffer system (e.g., a Britton-Robinson buffer) provides consistent ionic strength across a wide pH range (pH 2-12), which is crucial for accurate pKa determination.

-

Procedure: Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust aliquots of this stock solution to the desired pH values (e.g., in 0.5 pH unit increments from pH 2.0 to 12.0) using 0.2 M NaOH. Verify the final pH of each buffer with a calibrated pH meter.

-

-

Preparation of Analyte Stock Solution:

-

Rationale: A concentrated stock solution in a non-aqueous solvent ensures minimal volume is added to the buffers, preventing significant pH alteration.

-

Procedure: Prepare a 1 mg/mL stock solution of 3-amino-4-hydroxyphenylacetone in methanol or DMSO.

-

-

Sample Preparation and Measurement:

-

Procedure: For each pH buffer, add a small, constant volume of the analyte stock solution to a quartz cuvette containing a fixed volume of the buffer (e.g., 10 µL of stock into 990 µL of buffer). Ensure the final concentration is appropriate to yield an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Measurement: Scan the UV-Vis spectrum (e.g., 200-400 nm) for each sample to identify the λmax for the acidic and basic forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Record the absorbance of each sample at this fixed analytical wavelength.

-

-

Data Analysis and pKa Calculation:

-

Procedure: Plot the measured absorbance versus pH.

-

The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

For a precise value, fit the data to the following equation, a linearized form of the Henderson-Hasselbalch equation for spectrophotometric data: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

-

A = Absorbance at a given pH

-

A_a = Absorbance of the fully protonated (acidic) species

-

A_b = Absorbance of the fully deprotonated (basic) species

-

-

Workflow Diagram

Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Implications for Research and Drug Development

The pKa values of 3-amino-4-hydroxyphenylacetone directly inform its application in several key areas:

-

Solubility and Formulation: The molecule's aqueous solubility will be pH-dependent. It will be more soluble in acidic conditions (pH < 3.8) and basic conditions (pH > 8.8) where it is charged, and least soluble near its neutral state. This is critical for developing stable, bioavailable formulations.

-

Pharmacokinetics (ADME): According to the pH-partition hypothesis, the neutral form of a drug is more readily absorbed across lipid membranes. For 3-amino-4-hydroxyphenylacetone, optimal passive diffusion across the gut wall would be expected in the neutral pH range of the small intestine.

-

Analytical Chemistry: Knowledge of pKa is essential for developing robust analytical methods. For reverse-phase HPLC, adjusting the mobile phase pH to ensure the analyte is in a single, consistent ionization state (e.g., pH 2.5 to keep it cationic) is key to achieving sharp, reproducible peaks.

Conclusion

While direct experimental pKa data for 3-amino-4-hydroxyphenylacetone is sparse, a detailed analysis of its molecular structure allows for robust predictions. We estimate a pKa1 of approximately 3.5-4.0 for the deprotonation of the anilinium cation and a pKa2 of approximately 8.5-9.0 for the deprotonation of the phenolic hydroxyl group. These values are governed by the potent electron-withdrawing effects of the acetyl substituent. This guide provides both the theoretical framework for understanding this behavior and a detailed, practical protocol for its empirical determination. For any scientist working with this molecule, experimental verification using the outlined spectrophotometric method is a critical next step to confirm these predictions and enable the development of its full potential in research and pharmaceutical applications.

References

-

Chemistry Stack Exchange. (2025). Why is o-aminophenol more acidic than p-aminophenol. [Link]

-

University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. [Link]

-

ResearchGate. (2007). The pK a values for aminophenols isomers. [Link]

-

PubChem. (n.d.). 4-Aminophenol. [Link]

-

Oreate AI Blog. (2026). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. [Link]

-

Chegg.com. (2017). Solved The pKa of the anilinium ion (C_6H_5NH_3^+) is equal. [Link]

-

University of California, Davis. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

-

ResearchGate. (n.d.). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. [Link]

-

YouTube. (2020). CHM 230 predict acidity of aniline. [Link]

-

ResearchGate. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

-

Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

Chemistry Stack Exchange. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. [Link]

-

MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

-

American Chemical Society Publications. (2002). Absolute pKa Determinations for Substituted Phenols. [Link]

-

PubChem. (n.d.). 3'-Amino-4'-hydroxyacetophenone. [Link]

-

Reddit. (2015). Ionization help : r/chemhelp. [Link]

Sources

theoretical molecular weight and formula of 3-amino-4-hydroxy-phenylacetone

Technical Whitepaper: Physicochemical Characterization and Structural Validation of 3-Amino-4-Hydroxy-Phenylacetone

Part 1: Executive Summary & Structural Identity

This guide provides a definitive theoretical framework for 3-amino-4-hydroxy-phenylacetone , a specific isomer of interest in catecholamine metabolite research and isoquinoline alkaloid synthesis. Unlike its more common analogues (e.g., 3,4-dihydroxyphenylacetone), this compound features a hybrid aniline-ketone motif, presenting unique stability challenges and distinct spectroscopic signatures.

The following data establishes the baseline identity for this compound, derived from IUPAC standard atomic weights (2022) and first-principles stoichiometry.

Core Identity Matrix

| Property | Value | Notes |

| IUPAC Name | 1-(3-amino-4-hydroxyphenyl)propan-2-one | Systematic naming convention |

| Chemical Formula | ||

| Molecular Weight (Average) | 165.19 g/mol | Based on standard natural abundance |

| Monoisotopic Mass | 165.0790 Da | For High-Res MS ( |

| SMILES | CC(=O)Cc1ccc(O)c(N)c1 | Useful for chemoinformatics |

| Polar Surface Area (PSA) | ~63.3 | Predictive of membrane permeability |

Part 2: Theoretical Derivation

To ensure scientific integrity, we must derive the molecular weight from the ground up. This prevents the propagation of database errors and allows for precise mass spectrometry calibration.

Stoichiometric Calculation

The molecular weight is calculated using the standard atomic weights of the constituent elements.[1][2]

-

Carbon (

): -

Hydrogen (

): -

Nitrogen (

): -

Oxygen (

):

Total Average Molecular Weight:

Monoisotopic Mass (For HRMS)

For high-resolution mass spectrometry (HRMS), the "average" weight is insufficient. We must use the mass of the primary isotope for each element to predict the exact position of the parent ion peak.

-

:

-

:

-

:

-

:

Theoretical Monoisotopic Mass:

Expert Insight: In a positive ionization mode (ESI+), look for the protonated adduct

. Target m/z:

Part 3: Synthetic Context & Stability

Understanding the theoretical origin of the molecule informs how it should be handled. 3-amino-4-hydroxy-phenylacetone is an aminoketone .

Critical Stability Warning: Free base aminoketones are prone to intermolecular condensation (Schiff base formation) leading to pyrazines or polymerization.

-

Protocol: Isolate and store this compound as a Hydrochloride (HCl) salt .

-

Salt MW Adjustment:

.

Proposed Synthetic Pathway (Visualized)

The most logical synthesis involves the nitration of 4-hydroxyphenylacetone followed by controlled reduction.

Figure 1: Theoretical synthetic route via nitration and reduction.

Part 4: Analytical Validation Protocols

To validate the synthesis of this theoretical structure, you must confirm both the mass (formula) and the connectivity (isomerism). The following protocols are designed to be self-validating.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition

-

Sample Prep: Dissolve 0.1 mg of sample in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Method: Direct Infusion or UPLC-MS (C18 column).

-

Parameters:

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

-

Validation Criteria:

-

Observe peak at 166.0863 m/z (

ppm error). -

Isotopic Pattern: The M+1 peak (

contribution) should be approximately 10% of the M peak height (9 carbons

-

Protocol: Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the 3-amino isomer from other potential isomers (e.g., side-chain amines).

Solvent: DMSO-

Predicted

| Position | Type | Predicted Shift ( | Multiplicity | Integration | Explanation |

| Side Chain | 2.10 ppm | Singlet | 3H | Methyl ketone | |

| Side Chain | 3.55 ppm | Singlet | 2H | Benzylic methylene | |

| Ring (2) | 6.45 ppm | Doublet ( | 1H | Ortho to amino (shielded) | |

| Ring (5) | 6.60 ppm | Doublet ( | 1H | Ortho to hydroxy | |

| Ring (6) | 6.35 ppm | DD ( | 1H | Meta to substituents | |

| Exchange | 4.5 - 5.0 ppm | Broad Singlet | 2H | Disappears with | |

| Exchange | 8.5 - 9.0 ppm | Broad Singlet | 1H | Phenolic OH |

Self-Validating Check: If the signal at ~3.55 ppm is a quartet or multiplet instead of a singlet, your amine is likely on the side chain (amphetamine derivative), not the ring.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for structural confirmation.

Part 5: References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3] [Link]

-

National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

-

PubChem. (2023). Compound Summary: Phenylacetone (Structural Analog Reference). National Library of Medicine. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Methodology for NMR prediction).[4][5] [Link]

Sources

- 1. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 2. webqc.org [webqc.org]

- 3. thermopedia.com [thermopedia.com]

- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Reductive Amination of 3-amino-4-hydroxyphenylacetone for Drug Discovery Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

Reductive amination stands as one of the most robust and versatile C-N bond-forming methodologies in modern organic synthesis, prized for its efficiency and broad substrate scope.[1] This guide provides an in-depth exploration of reductive amination procedures involving 3-amino-4-hydroxyphenylacetone, a valuable trifunctional building block. This molecule, possessing a primary amine, a ketone, and a phenolic hydroxyl group, offers dual synthetic handles for generating diverse molecular scaffolds. We will dissect the strategic considerations for selectively functionalizing either the amine or the ketone, providing detailed, field-tested protocols and the underlying chemical principles that govern success. The methodologies herein are designed to be self-validating, emphasizing mechanistic understanding to empower researchers in their synthetic endeavors.

Foundational Principles: The Mechanism and Key Parameters

Reductive amination is a sequential process that transforms a carbonyl group and an amine into a more substituted amine.[2] The reaction proceeds through two discrete, equilibrium-driven stages occurring in a single pot:

-

Imine/Iminium Ion Formation: A nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an imine (from primary amines) or an enamine (from secondary amines). The imine can be protonated to form an iminium ion, which is a key intermediate for reduction.[3][4]

-

In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[5]

The success of this reaction hinges on the careful selection of a reducing agent that preferentially reduces the iminium ion over the starting carbonyl compound.[6]

Caption: General mechanism of reductive amination.

Critical Choice: The Reducing Agent

The selection of the hydride source is paramount and depends on the reactivity of the substrates and the presence of other functional groups.

| Reducing Agent | Key Characteristics & Rationale |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | The Workhorse: Mild, highly selective for iminium ions over ketones and aldehydes, and tolerant of a wide range of functional groups.[6] It does not require strict pH control and performs well in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). This is often the reagent of choice for complex molecules.[2] |

| Sodium Cyanoborohydride (NaBH₃CN) | The Classic Choice: Effective and selective at mildly acidic pH (5-6).[7] However, its high toxicity and the potential to generate hydrogen cyanide gas upon acidification necessitate careful handling and workup procedures.[8] It is stable in acidic solutions where iminium ion formation is favored.[8] |

| Sodium Borohydride (NaBH₄) | The Aggressive Option: A stronger reducing agent that can reduce both the iminium ion and the starting carbonyl compound.[7] Its use requires a stepwise (indirect) approach where the imine is pre-formed before the reductant is added, or careful pH management to control selectivity.[9] |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | The Green Alternative: An effective method, particularly for large-scale synthesis. It avoids hydride reagents and generates only water as a byproduct.[2] However, it is incompatible with functional groups that can be hydrogenolyzed, such as C-C multiple bonds, benzyl ethers, or some nitro groups. |

Protocol I: Functionalization of the Amine Moiety

This strategy employs the primary amine of 3-amino-4-hydroxyphenylacetone as the nucleophile, reacting it with an exogenous aldehyde or ketone to generate N-substituted derivatives. This is a powerful approach for rapidly building a library of analogs with diverse side chains.

Caption: Workflow for N-substitution of 3-amino-4-hydroxyphenylacetone.

Detailed Protocol: Synthesis of N-benzyl-3-amino-4-hydroxyphenylacetone

This protocol details a standard, reliable one-pot procedure using sodium triacetoxyborohydride.[10]

Materials:

-

3-amino-4-hydroxyphenylacetone (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-4-hydroxyphenylacetone (1.0 eq) and anhydrous DCE (approx. 0.1 M concentration).

-

Imine Formation: Add benzaldehyde (1.1 eq) to the stirred suspension. Stir the mixture at room temperature for 30-60 minutes. Rationale: This allows for the initial equilibrium formation of the hemiaminal and imine intermediates before the introduction of the reducing agent.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Rationale: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction progression.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Rationale: This neutralizes any remaining acidic species and decomposes the excess borohydride reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Rationale: The brine wash removes residual water from the organic phase.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl product.

Expected Outcomes for Various Aldehydes

| Aldehyde Partner | Expected Product | Typical Yield Range | Notes |

| Benzaldehyde | N-benzyl derivative | 80-95% | A standard, high-yielding reaction. |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl) derivative | 85-98% | Electron-donating groups on the aldehyde can accelerate imine formation. |

| Isobutyraldehyde | N-isobutyl derivative | 75-90% | Aliphatic aldehydes are also excellent substrates. |

| 2-Furaldehyde | N-(2-furylmethyl) derivative | 70-85% | Heterocyclic aldehydes are well-tolerated, expanding scaffold diversity. |

Protocol II: Functionalization of the Ketone Moiety

This complementary strategy utilizes the ketone of 3-amino-4-hydroxyphenylacetone as the electrophile, reacting it with an external primary or secondary amine. This approach allows for the introduction of diverse amine-containing fragments.

Key Consideration: The reaction of ketones is generally slower than that of aldehydes due to increased steric hindrance and lower electrophilicity.[6] The addition of a catalytic amount of acetic acid can be beneficial to accelerate imine formation.[6]

Detailed Protocol: Synthesis of 3-amino-4-hydroxy-N-benzylphenylpropan-2-amine

Materials:

-

3-amino-4-hydroxyphenylacetone (1.0 eq)

-

Benzylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Glacial Acetic Acid (catalytic, ~0.1 eq)

-

Standard workup and purification reagents as listed in Protocol I.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-amino-4-hydroxyphenylacetone (1.0 eq) and anhydrous DCE.

-

Amine Addition: Add benzylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Rationale: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-limiting nucleophilic attack by the amine.[6]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the ketimine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise and allow the reaction to stir at room temperature.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Due to the lower reactivity of the ketone, the reaction may require a longer time (24-48 hours) or gentle heating (40-50 °C).

-

Purification: Upon completion, perform the same quench, extraction, and purification steps as described in Protocol I.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If starting material remains, consider adding a fresh portion of the hydride reagent. If imine is observed as a persistent impurity, ensure the hydride reagent is active and consider increasing the reaction time or temperature.[9]

-

Low Yield: For poorly nucleophilic amines (e.g., anilines), the reaction may be sluggish. The addition of a Lewis acid like Ti(Oi-Pr)₄ can facilitate imine formation, followed by reduction.[11]

-

Phenolic -OH Group: The phenolic hydroxyl is generally tolerant of the mild conditions employed by NaBH(OAc)₃. Its presence can be a valuable handle for subsequent derivatization (e.g., etherification) after the reductive amination is complete.

-

Purification: The basicity of the newly formed amine product can be exploited for purification. Acid-base extraction can sometimes be used to separate the product from neutral impurities, although care must be taken if the starting material is also an amine.[12] SCX (Strong Cation Exchange) chromatography is also a highly effective purification technique for basic amines.[13]

References

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

-

Medley, J. W., & Liu, F. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]

-

Tarvin, K. A. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]

-

LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.

- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient method for the reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463-1471.

-

Synple Chem AG. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

Hintzen, M., et al. (2021). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Antioxidants, 10(3), 459. Retrieved from [Link]

-

Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Amino Acetophenones for Natural Product Analogs. Encyclopedia. Retrieved from [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]

-

Wikipedia. (2023). 4-Hydroxyphenylacetaldehyde. Retrieved from [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]

-

Wikipedia. (2024). Amphetamine. Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. reddit.com [reddit.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 3-Amino-4-hydroxyphenylacetone

Introduction

3-Amino-4-hydroxyphenylacetone is a valuable building block in pharmaceutical synthesis, notably as a precursor to several biologically active compounds. Its structure, featuring a reactive aminophenol moiety and a ketone, presents a significant challenge in multistep syntheses. The nucleophilic amino group and the acidic phenolic hydroxyl group can interfere with reactions targeting other parts of the molecule, necessitating a robust protecting group strategy to ensure chemoselectivity and high yields. This document provides a detailed guide to various protecting group strategies for the synthesis of 3-amino-4-hydroxyphenylacetone, outlining the rationale behind the choice of protecting groups, detailed experimental protocols, and methods for their selective removal.

The core challenge in synthesizing this trifunctional molecule lies in the differential reactivity of the amino, hydroxyl, and ketone functionalities. An effective protecting group strategy must allow for the selective masking and unmasking of the amino and hydroxyl groups, a concept known as orthogonal protection.[1][2] This enables specific chemical transformations to be carried out on other parts of the molecule without unintended side reactions. This guide will explore two primary synthetic routes, each employing a different set of protecting groups to achieve the target molecule.

Strategy 1: N-Acetylation and O-Benzylation

This strategy involves the initial protection of the more nucleophilic amino group via acetylation, followed by protection of the phenolic hydroxyl group as a benzyl ether. The synthesis proceeds through the nitration of a protected precursor, followed by reduction of the nitro group to the desired amine.

Conceptual Workflow

The logic behind this approach is to first protect the highly reactive amino group of a precursor, 4-aminophenol, to prevent its interference in subsequent reactions. The hydroxyl group is then protected with a benzyl group, which is stable under the conditions required for nitration and subsequent reduction. The nitro group is introduced at the position ortho to the hydroxyl group, and finally, the protecting groups are removed to yield the target molecule.

Caption: Workflow for Strategy 1.

Experimental Protocols

1. N-Acetylation of 4-Aminophenol

-

Rationale: The amino group is more nucleophilic than the hydroxyl group in 4-aminophenol, allowing for selective N-acylation under mild conditions.[3] Acetic anhydride is a common and efficient reagent for this transformation.

-

Protocol:

-

Suspend 4-aminophenol (1 equivalent) in water.

-

Add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10°C with an ice bath.

-

Stir the mixture vigorously for 30-60 minutes.

-

Collect the precipitated N-(4-hydroxyphenyl)acetamide by filtration, wash with cold water, and dry.

-

2. O-Benzylation of N-(4-hydroxyphenyl)acetamide

-

Rationale: The benzyl group is a robust protecting group for hydroxyls, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation.[4] Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl, facilitating the Williamson ether synthesis.

-

Protocol:

-

Dissolve N-(4-hydroxyphenyl)acetamide (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until completion (typically 4-6 hours).

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(4-(benzyloxy)phenyl)acetamide.

-

3. Nitration of N-(4-(benzyloxy)phenyl)acetamide

-

Rationale: The acetamido and benzyloxy groups are ortho, para-directing. Nitration is expected to occur at the position ortho to the strongly activating benzyloxy group. A mixture of nitric and sulfuric acid is a standard nitrating agent.[5]

-

Protocol:

-

Dissolve N-(4-(benzyloxy)phenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0°C.

-

Slowly add a mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with water until neutral and dry to yield N-(4-(benzyloxy)-3-nitrophenyl)acetamide.

-

4. Reduction of the Nitro Group

-

Rationale: Catalytic hydrogenation is an effective method for reducing nitro groups to amines.[6] Palladium on carbon (Pd/C) is a common catalyst for this transformation. This method is advantageous as it can be performed under mild conditions.

-

Protocol:

-

Dissolve N-(4-(benzyloxy)-3-nitrophenyl)acetamide (1 equivalent) in ethanol or ethyl acetate.

-

Add 10% Pd/C catalyst (5-10 mol%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-amino-4-(benzyloxy)phenylacetamide.

-

5. Conversion to 3-Amino-4-hydroxyphenylacetone and Deprotection

This multi-step conversion involves diazotization of the amino group, followed by a coupling reaction and subsequent removal of the protecting groups. A more direct approach from a different intermediate is often preferred. However, for this strategy, the final steps would involve hydrolysis of the acetamide and hydrogenolysis of the benzyl ether.

-

Deprotection Rationale: The benzyl ether can be cleaved by catalytic transfer hydrogenation, which is often milder than direct hydrogenation and can be more selective.[7][8] The acetamide can be hydrolyzed under acidic or basic conditions.

-

Combined Deprotection Protocol:

-

Dissolve the protected intermediate in a suitable solvent like methanol.

-

Add a hydrogen donor such as ammonium formate (excess) and 10% Pd/C.[9][10]

-

Reflux the mixture until the debenzylation is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the filtrate.

-

The resulting aminophenol can then be subjected to acidic hydrolysis (e.g., with aqueous HCl) to remove the acetyl group, yielding the final product after appropriate workup and purification.

-

Strategy 2: Orthogonal Protection with Boc and Benzyl Groups

This more modern and often preferred strategy utilizes the tert-butyloxycarbonyl (Boc) group for the amine and the benzyl group for the hydroxyl. The key advantage of this approach is the orthogonal nature of these protecting groups, allowing for their selective removal under different conditions (acid-labile Boc group and hydrogenolysis-labile benzyl group).[11][12]

Conceptual Workflow

The synthesis starts from 4-hydroxyphenylacetone. The phenolic hydroxyl is first protected as a benzyl ether. The molecule is then nitrated, and the nitro group is subsequently reduced to an amine. This newly formed amino group is then protected with a Boc group. Finally, the benzyl group is removed to reveal the hydroxyl group, and the Boc group is cleaved to yield the target compound.

Caption: Workflow for Strategy 2.

Experimental Protocols

1. O-Benzylation of 4-Hydroxyphenylacetone

-

Rationale: Similar to Strategy 1, the phenolic hydroxyl of the starting material, 4-hydroxyphenylacetone[13][14][15], is protected as a benzyl ether to prevent its interference in the subsequent nitration step.

-

Protocol:

-

Dissolve 4-hydroxyphenylacetone (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) and benzyl bromide (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture, filter, and evaporate the solvent.

-

Purify the resulting 4-(benzyloxy)phenylacetone by column chromatography.

-

2. Nitration of 4-(Benzyloxy)phenylacetone

-

Rationale: The benzyloxy group directs the incoming nitro group to the ortho position.[16]

-

Protocol:

-

Dissolve 4-(benzyloxy)phenylacetone (1 equivalent) in glacial acetic acid at 0°C.

-

Slowly add fuming nitric acid dropwise, keeping the temperature below 10°C.

-

Stir for 1-2 hours at low temperature.

-

Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(benzyloxy)-3-nitrophenylacetone.

-

3. Reduction of the Nitro Group

-

Rationale: The nitro group can be selectively reduced to an amine in the presence of the ketone and benzyl ether. While catalytic hydrogenation can be used, reduction with tin(II) chloride (SnCl2) in ethanol or ethyl acetate is a mild and highly selective method that avoids potential side reactions with the ketone.[17][18]

-

Protocol (using SnCl2):

-

Dissolve 4-(benzyloxy)-3-nitrophenylacetone (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3-5 equivalents).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction, pour it into ice, and basify with a concentrated sodium hydroxide solution until a clear solution is obtained.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield 3-amino-4-(benzyloxy)phenylacetone.

-

4. N-Boc Protection

-

Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[19] It is easily introduced using di-tert-butyl dicarbonate (Boc2O) and is stable to the conditions required for the subsequent debenzylation.

-

Protocol:

-

Dissolve 3-amino-4-(benzyloxy)phenylacetone (1 equivalent) in a solvent such as THF or dichloromethane.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and a base like triethylamine or DMAP (catalytic amount).

-

Stir at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product.

-

Purify the crude product to obtain tert-butyl (2-(benzyloxy)-5-(2-oxopropyl)phenyl)carbamate.

-

5. O-Debenzylation

-

Rationale: The benzyl group is selectively removed by catalytic hydrogenation without affecting the Boc group or the ketone.[20]

-

Protocol:

-

Dissolve the N-Boc, O-benzyl protected intermediate (1 equivalent) in methanol.

-

Add 10% Pd/C (5-10 mol%).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.

-

Filter through Celite and concentrate the filtrate to obtain tert-butyl (2-hydroxy-5-(2-oxopropyl)phenyl)carbamate.

-

6. N-Boc Deprotection

-

Rationale: The Boc group is readily cleaved under acidic conditions.[21][22][23] Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent for this deprotection.[24]

-

Protocol:

-

Dissolve the N-Boc protected intermediate (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) at 0°C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Evaporate the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the final product, 3-amino-4-hydroxyphenylacetone.

-

Data Summary

| Strategy | Protecting Group (Amine) | Protecting Group (Hydroxyl) | Key Intermediates | Deprotection Conditions (Amine) | Deprotection Conditions (Hydroxyl) |

| 1 | Acetyl | Benzyl | N-(4-(benzyloxy)-3-nitrophenyl)acetamide | Acidic/Basic Hydrolysis | Catalytic Transfer Hydrogenation |

| 2 | Boc | Benzyl | tert-butyl (2-(benzyloxy)-5-(2-oxopropyl)phenyl)carbamate | Acidic Conditions (TFA, HCl) | Catalytic Hydrogenation |

Conclusion

The synthesis of 3-amino-4-hydroxyphenylacetone requires a carefully planned protecting group strategy to achieve high yields and purity. Both strategies presented here offer viable routes to the target molecule. Strategy 2, employing the orthogonal Boc and benzyl protecting groups, is generally more favorable due to the mild and highly selective deprotection steps, which are often more compatible with complex molecules. The choice of strategy will ultimately depend on the specific requirements of the overall synthetic plan, including the presence of other functional groups and the desired scale of the reaction. Researchers should carefully consider the advantages and disadvantages of each approach to select the most suitable method for their application.

References

-

Chemoselective Boc protection of phenols and amino alcohols. (2021). SYNTHETIC COMMUN. Available at: [Link]

-

Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. Available at: [Link]

-

Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]

-

Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

-

N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2. Available at: [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Available at: [Link]

-

BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Available at: [Link]

-

What reagents could be used to reduce both the nitro and ketone functional groups in a single reaction? (2023). brainly.com. Available at: [Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available at: [Link]

-

Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Available at: [Link]

-

How can an aromatic ketone be reduced in the presence of a nitro group? (2015). Available at: [Link]

-

Protecting group. Wikipedia. Available at: [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

-

Amino Acid-Protecting Groups. (2019). Available at: [Link]

-

Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Protection of 3,4-dihydroxyphenylalanine (DOPA) for Fmoc solid-phase peptide synthesis. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

-

Protecting groups in organic synthesis + H2O. Available at: [Link]

-

Protecting Groups in Organic Synthesis. ChemTalk. Available at: [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. Available at: [Link]

-

Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. PrepChem.com. Available at: [Link]

-

Protecting Groups List. SynArchive. Available at: [Link]

-

Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas. Available at: [Link]

-

Synthesis of 3-nitro-4-cyclohexylacetophenone. PrepChem.com. Available at: [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

- Preparation method of 4-hydroxy-3-nitroacetophenone. Google Patents.

-

N-Acylation in combinatorial chemistry. arkat usa. Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PMC. Available at: [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

-

4-Hydroxyphenylacetone. PubChem. Available at: [Link]

-

4-Hydroxyphenylacetone. Wikipedia. Available at: [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]

-

N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications (RSC Publishing). Available at: [Link]

-

During the formation of paracetamol why do you get N-acylation instead of O. (2023). Quora. Available at: [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. quora.com [quora.com]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. brainly.com [brainly.com]

- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Hydroxyphenylacetone synthesis - chemicalbook [chemicalbook.com]

- 14. 4-Hydroxyphenylacetone | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]

- 16. prepchem.com [prepchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 23. mdpi.com [mdpi.com]

- 24. BOC deprotection [ms.bzchemicals.com]

Application Notes & Protocols for Handling Air-Sensitive Amino-Phenylacetone Compounds

Abstract: This document provides a comprehensive guide for the safe and effective handling of air-sensitive amino-phenylacetone compounds. These compounds, which are valuable intermediates in pharmaceutical and chemical synthesis, are susceptible to degradation upon exposure to atmospheric oxygen and moisture. This guide details the fundamental principles of their sensitivity, outlines the necessary equipment and techniques for manipulation under inert atmospheres, and provides step-by-step protocols for common laboratory procedures. The methodologies described herein are designed to ensure experimental success, maintain compound integrity, and uphold laboratory safety.

Introduction: The Challenge of Amino-Phenylacetone Stability

Amino-phenylacetone and its derivatives are a class of organic compounds characterized by an aromatic phenyl ring, a ketone functional group, and an amino group. This combination of functionalities makes them versatile precursors in organic synthesis. However, the very features that make them reactive also render them susceptible to degradation.

The primary routes of degradation are oxidation and hydrolysis. Phenylacetone itself is known to be oxidized by atmospheric oxygen, leading to the formation of impurities such as benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione.[1] The presence of an amino group can further increase the compound's sensitivity, providing an additional site for oxidative reactions. Moisture can lead to hydrolysis or facilitate other decomposition pathways. Therefore, the strict exclusion of air (oxygen and water) is paramount for maintaining the purity and reactivity of these compounds.[2]

Legal & Safety Advisory: Phenylacetone (P2P) is a controlled substance in many jurisdictions due to its use as a precursor in the illicit synthesis of amphetamines.[3][4] All handling, storage, and disposal must comply with local, state, and federal regulations. Furthermore, these compounds can be toxic if inhaled, ingested, or absorbed through the skin, necessitating the use of appropriate personal protective equipment (PPE) and handling within a fume hood.[3][5]

Core Equipment for Creating an Inert Environment

To handle air-sensitive compounds, a controlled, inert environment free of oxygen and moisture is required. The two most common systems for achieving this in a laboratory setting are the glovebox and the Schlenk line.[6]

The Glovebox

A glovebox is a sealed enclosure that provides a large working area under a continuously purified inert atmosphere (typically argon or nitrogen).[7][8] Materials are transferred into and out of the main chamber via an airlock called an antechamber, which is repeatedly evacuated and backfilled with inert gas to remove atmospheric contaminants.[9][10]

Advantages:

-

Ideal for complex manipulations that resemble working on a standard lab bench.[7]

-

Maintains a highly pure atmosphere (typically <1 ppm O₂ and H₂O).

-

Allows for the use of standard laboratory equipment like balances, hotplates, and stirrers inside the inert environment.

Disadvantages:

-

High initial cost and significant maintenance.

-

Limited space.

-

Certain volatile solvents or reactive chemicals can damage the catalyst system that purifies the atmosphere.[10]

Caption: General workflow for using a glovebox.

The Schlenk Line

A Schlenk line is a dual-glass manifold equipped with ports that can connect reaction glassware to either a vacuum source or an inert gas supply.[2][11] This setup allows for the manipulation of air-sensitive materials within specialized glassware (Schlenk flasks) without the need for a large enclosure.

Advantages:

-

Lower cost and simpler to set up than a glovebox.

-

Provides a highly controlled atmosphere directly within the reaction vessel.[7]

-

Versatile for a wide range of chemical syntheses.

Disadvantages:

-

Requires more technical skill and practice to master the techniques.

-

Manipulations are less direct than in a glovebox.

-

Risk of contamination if techniques are not performed correctly.

Caption: Simplified schematic of a Schlenk line setup.

| Feature | Glovebox | Schlenk Line |

| Primary Use | Complex manipulations, weighing, sample preparation | Chemical synthesis, reactions, filtrations, transfers |

| Atmosphere Control | High purity, large volume, continuously circulated | High purity, localized in glassware, static or flow |

| Skill Level | Relatively easy to learn and use | Requires significant practice and technical skill |

| Cost | High initial investment and maintenance | Lower initial cost |

| Flexibility | High; can use various standard equipment inside | Moderate; requires specialized glassware |

Pre-Experimental Preparations

Success in handling air-sensitive compounds begins before the material is even touched. All glassware must be scrupulously dried, and all solvents must be deoxygenated.

Protocol: Drying Glassware